1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenylbutan-1-one
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Overview
Description
1-{8-azabicyclo[321]oct-2-en-8-yl}-2-phenylbutan-1-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenylbutan-1-one typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach involves the use of cycloaddition reactions to construct the bicyclic framework, followed by selective functionalization to introduce the phenylbutanone moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenylbutan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
- (1S,5R)-6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Uniqueness
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenylbutan-1-one stands out due to its specific structural features and the presence of both bicyclic and phenylbutanone moieties. These characteristics confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-16(13-7-4-3-5-8-13)17(19)18-14-9-6-10-15(18)12-11-14/h3-9,14-16H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKUMFBSWPTXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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